molecular formula C19H12F4N6O3 B2892459 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 892480-49-8

2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Katalognummer B2892459
CAS-Nummer: 892480-49-8
Molekulargewicht: 448.338
InChI-Schlüssel: JJWDRQCFQJVYQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the fluorophenyl and trifluoromethoxyphenyl groups might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple fluorine atoms might increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Wissenschaftliche Forschungsanwendungen

Radioligand Imaging Applications

Compounds within this chemical family, particularly those designed with fluorine atoms in their structures, have been explored for their potential in radioligand imaging. For instance, a study by Dollé et al. (2008) detailed the synthesis and application of a fluorine-18 labeled compound for positron emission tomography (PET) imaging of the translocator protein (18 kDa), highlighting its utility in in vivo imaging applications (Dollé, F., Hinnen, F., Damont, A., et al., 2008).

Potential Antiasthma Agents

Another research area has focused on derivatives of this compound class for potential antiasthma applications. Medwid et al. (1990) synthesized and tested a series of triazolo[1,5-c]pyrimidines as mediator release inhibitors, identifying several compounds with promising activity, indicating potential therapeutic applications in asthma management (Medwid, J., Paul, R., Baker, J., et al., 1990).

Anticancer and Antimicrobial Agents

The structural versatility of this compound family has also been exploited for the synthesis of anticancer and antimicrobial agents. For example, Zhang et al. (2007) reported on a series of triazolopyrimidines with a unique mechanism of tubulin inhibition, showcasing their potential as anticancer agents with the ability to overcome resistance attributed to several multidrug resistance transporter proteins (Zhang, N., Ayral-Kaloustian, S., Nguyen, T., et al., 2007). Additionally, compounds with triazolo[1,5-a]pyrimidine structures have been evaluated for their antimycobacterial properties, as demonstrated by Abdel-Rahman et al. (2009), who found certain derivatives to be potent inhibitors of Mycobacterium tuberculosis (Abdel-Rahman, H., El-Koussi, N., Hassan, H. Y., 2009).

Antitumor Activity and Mechanism of Action

Research into the antitumor activity and mechanisms of action of these compounds has also been a focus. Fares et al. (2014) synthesized a series of pyrido[2,3-d]pyrimidine and triazolopyrimidine derivatives, evaluating their cytotoxic activity against cancer cell lines and elucidating their mechanisms of action, including cell cycle arrest and apoptosis induction (Fares, M., Abou-Seri, S. M., Abdel‐Aziz, H., et al., 2014).

Zukünftige Richtungen

Compounds with similar structures are often the subject of ongoing research, particularly in the field of medicinal chemistry. Future research might focus on optimizing the synthesis of this compound, investigating its mechanism of action, and evaluating its potential as a therapeutic agent .

Eigenschaften

IUPAC Name

2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N6O3/c20-11-1-5-13(6-2-11)29-17-16(26-27-29)18(31)28(10-24-17)9-15(30)25-12-3-7-14(8-4-12)32-19(21,22)23/h1-8,10H,9H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWDRQCFQJVYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.